

Spectroscopic analysis (NMR, FT-IR) for characterization of (R)-2-Methylpyrrolidine

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Compound of Interest

Compound Name: (R)-2-Methylpyrrolidine

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Spectroscopic Characterization of (R)-2-Methylpyrrolidine: A Comparative Analysis

A comprehensive guide for researchers and drug development professionals on the spectroscopic characterization of **(R)-2-Methylpyrrolidine** using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy. This document provides a comparative analysis with related compounds, detailed experimental protocols, and a visual workflow to support accurate compound identification and quality control.

(R)-2-Methylpyrrolidine is a valuable chiral building block in the synthesis of numerous pharmaceutical compounds. Its stereochemistry often plays a crucial role in the biological activity and efficacy of the final drug product. Therefore, unambiguous characterization of its structure and purity is paramount. This guide details the application of ^1H NMR, ^{13}C NMR, and FT-IR spectroscopy for the comprehensive analysis of **(R)-2-Methylpyrrolidine** and compares its spectral features with those of its racemic mixture (2-Methylpyrrolidine) and the achiral analogue, N-methylpyrrolidine.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for **(R)-2-Methylpyrrolidine**, racemic 2-Methylpyrrolidine, and N-methylpyrrolidine. This data facilitates the identification of the target compound and distinguishes it from structurally similar alternatives.

¹H NMR Spectral Data Comparison (CDCl₃, 400 MHz)

Compound	Chemical Shift (δ) ppm	Multiplicity	Assignment
(R)-2-Methylpyrrolidine	~3.10	m	H-2
	~2.95	m	H-5a
	~2.80	m	H-5b
	~1.85	s (br)	N-H
	~1.70 - 1.90	m	H-3, H-4
	~1.30 - 1.50	m	H-3, H-4
	~1.10	d	CH ₃
2-Methylpyrrolidine (Racemic)	~3.10	m	H-2
	~2.95	m	H-5a
	~2.80	m	H-5b
	~1.85	s (br)	N-H
	~1.70 - 1.90	m	H-3, H-4
	~1.30 - 1.50	m	H-3, H-4
	~1.10	d	CH ₃
N-Methylpyrrolidine	2.47	m	H-2, H-5
	2.35	s	N-CH ₃
	1.78	m	H-3, H-4

Note: In a standard achiral NMR solvent like CDCl₃, the ¹H NMR spectra of **(R)-2-Methylpyrrolidine** and its racemic mixture are identical. Chiral resolving agents would be necessary to distinguish the enantiomers by NMR.

¹³C NMR Spectral Data Comparison (CDCl₃, 100 MHz)

Compound	Chemical Shift (δ) ppm	Assignment
(R)-2-Methylpyrrolidine	~55.0	C-2
	~47.0	C-5
	~34.0	C-3
	~25.0	C-4
	~22.0	CH ₃
2-Methylpyrrolidine (Racemic)	~55.0	C-2
	~47.0	C-5
	~34.0	C-3
	~25.0	C-4
	~22.0	CH ₃
N-Methylpyrrolidine	55.8	C-2, C-5
	42.0	N-CH ₃
	23.5	C-3, C-4

Note: Similar to ¹H NMR, the ¹³C NMR spectra of the enantiomer and the racemate are identical in an achiral solvent.

FT-IR Spectral Data Comparison (Neat)

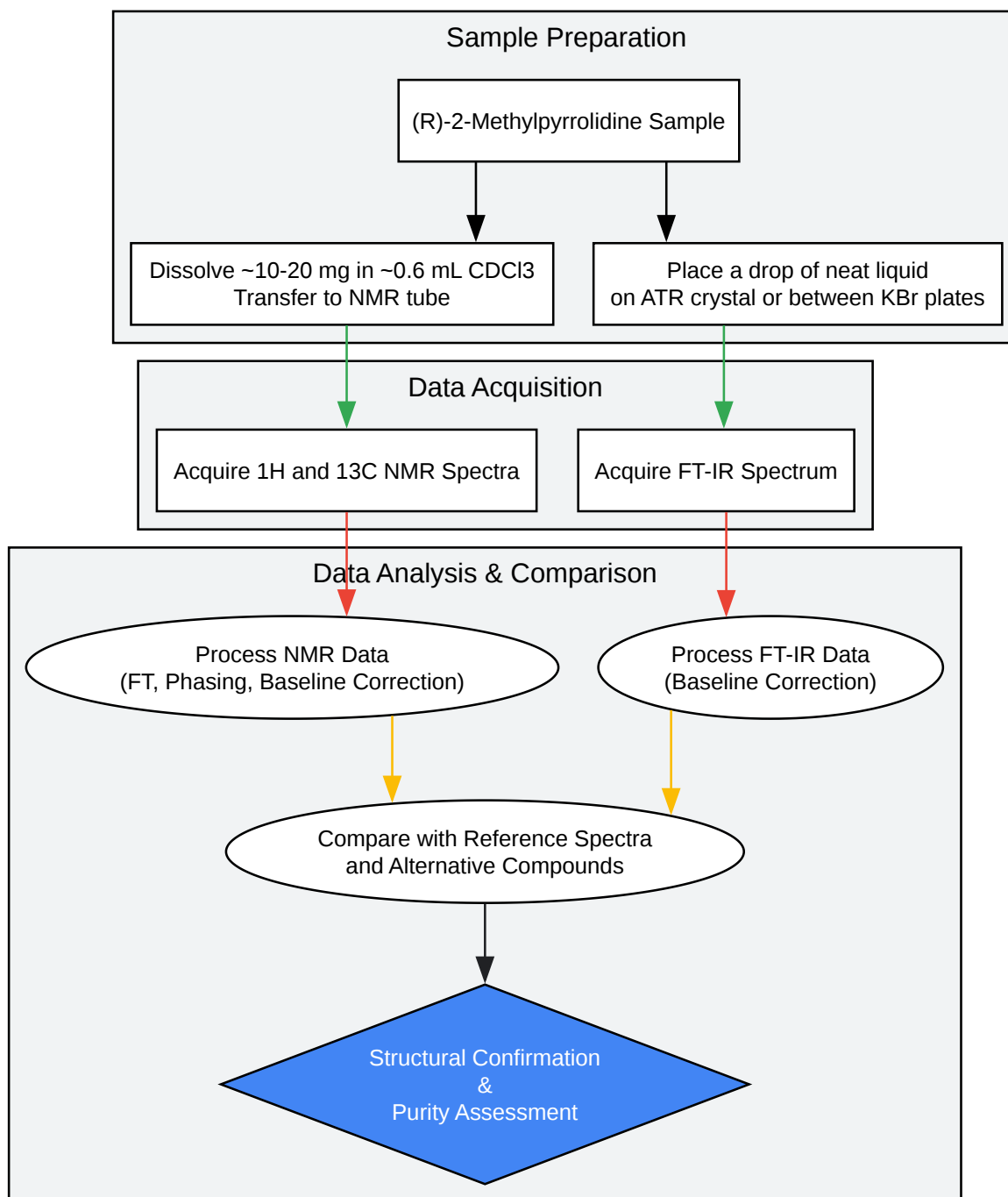
Compound	Wavenumber (cm ⁻¹)	Assignment
(R)-2-Methylpyrrolidine	~3300 (br)	N-H stretch
~2960, 2870	C-H stretch (aliphatic)	
~1460	CH ₂ bend	
~1120	C-N stretch	
2-Methylpyrrolidine (Racemic)	~3300 (br)	N-H stretch
~2960, 2870	C-H stretch (aliphatic)	
~1460	CH ₂ bend	
~1120	C-N stretch	
N-Methylpyrrolidine	2964 - 2769	C-H stretch (aliphatic)[1]
~1460	CH ₂ bend	
~1296	C-N stretch[2]	

Note: The FT-IR spectra of the enantiomer and the racemate are identical. The most significant difference in the FT-IR spectrum of N-methylpyrrolidine is the absence of the N-H stretching vibration.[1]

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of **(R)-2-Methylpyrrolidine**.

Experimental Workflow for Spectroscopic Analysis



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Caption: Workflow for the spectroscopic analysis of **(R)-2-Methylpyrrolidine**.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below to ensure reproducibility.

^1H and ^{13}C NMR Spectroscopy

- Sample Preparation: Accurately weigh 10-20 mg of the **(R)-2-Methylpyrrolidine** sample and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
- Instrument Parameters:
 - Spectrometer: 400 MHz NMR Spectrometer
 - ^1H NMR:
 - Pulse Program: Standard single pulse (zg30)
 - Number of Scans: 16
 - Relaxation Delay: 1.0 s
 - Acquisition Time: 4.0 s
 - Spectral Width: 20 ppm
 - ^{13}C NMR:
 - Pulse Program: Proton-decoupled single pulse (zgpg30)
 - Number of Scans: 1024
 - Relaxation Delay: 2.0 s
 - Acquisition Time: 1.2 s
 - Spectral Width: 240 ppm

- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ^1H and ^{13}C spectra using the TMS signal at 0.00 ppm.

FT-IR Spectroscopy

- Sample Preparation (ATR): Place one drop of the neat **(R)-2-Methylpyrrolidine** liquid directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
- Instrument Parameters:
 - Spectrometer: FT-IR spectrometer equipped with a diamond ATR accessory.
 - Scan Range: 4000 - 400 cm^{-1}
 - Resolution: 4 cm^{-1}
 - Number of Scans: 32
- Data Processing: Collect a background spectrum of the clean, empty ATR crystal prior to sample analysis. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum. Apply baseline correction as needed.

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References

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